Ethyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aniline derivatives with ethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as molecular iodine in ethanol or silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Ethyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate
- Ethyl 6-hydroxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate
- Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate
Uniqueness
Ethyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate is unique due to its specific ethoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 6-ethoxy-4-(4-ethoxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-4-26-16-9-7-15(8-10-16)24-21-18-13-17(27-5-2)11-12-20(18)23-14-19(21)22(25)28-6-3/h7-14H,4-6H2,1-3H3,(H,23,24) |
InChI Key |
MGFBWKLIDSCLNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.